

# SIRT5: A Comprehensive Guide to its Substrates and Cellular Pathways

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Sirtuin 5 (SIRT5) is a crucial NAD<sup>+</sup>-dependent protein deacylase primarily located in the mitochondria. It plays a pivotal role in regulating cellular metabolism and homeostasis by removing negatively charged acyl groups from lysine residues, including succinyl, malonyl, and glutaryl modifications. This guide provides a detailed overview of SIRT5 substrates, their associated cellular pathways, quantitative data from proteomic studies, and the experimental protocols used for their identification and characterization.

## Quantitative Overview of SIRT5-Regulated Acylations

SIRT5's primary function is to reverse specific post-translational modifications on a wide array of proteins. The following tables summarize the quantitative proteomics data identifying the extent of SIRT5-regulated malonylation, succinylation, and glutarylation on its substrates.

### Table 1: SIRT5-Regulated Protein Malonylation in Mouse Liver

Total Malonyllysine Sites Identified	Total Malonylated Proteins Identified	Hypermalonylated Sites in Sirt5 <sup>-/-</sup> (≥1.5-fold change)	Proteins with Hypermalonylated Sites in Sirt5 <sup>-/-</sup>
1,137	430	183	120

Data from a study characterizing the SIRT5-regulated lysine malonylome in wild-type (WT) and Sirt5<sup>-/-</sup> mice.[\[1\]](#)

**Table 2: SIRT5-Regulated Protein Succinylation in Mammalian Cells and Tissues**

Tissue/Cell Type	Total Succinylation Sites Identified	Total Succinylated Proteins Identified	Succinylation Sites with Increased Abundance in Sirt5 KO	Average Fold Change in Sirt5 KO
Mouse Liver Mitochondria	1,190	-	386	-
Mouse Heart	-	124	>90%	8.37

Data compiled from proteomic analyses of SIRT5 knockout models.[\[2\]](#)[\[3\]](#)

**Table 3: SIRT5-Regulated Protein Glutarylation**

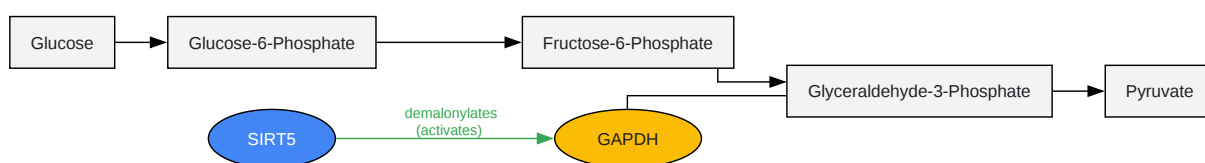
Total Glutarylation Sites Identified	Total Glutarylated Proteins Identified	Key Substrate Example	Effect of Glutarylation
683	191	Carbamoyl Phosphate Synthetase 1 (CPS1)	Suppresses enzymatic activity
Proteome-wide analysis of lysine glutarylation.[4]			

## Core Cellular Pathways Regulated by SIRT5

SIRT5 modulates several key metabolic pathways by deacylating critical enzymes. These pathways are essential for cellular energy production, biosynthesis, and detoxification.

### Glycolysis

SIRT5 has been shown to regulate glycolysis, the pathway that converts glucose into pyruvate. It can demalonylate and activate glycolytic enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1][5] However, its role can be complex, as it has also been reported to inhibit glycolysis by desuccinylating and affecting the activity of other enzymes like pyruvate kinase M2 (PKM2).[6][7]



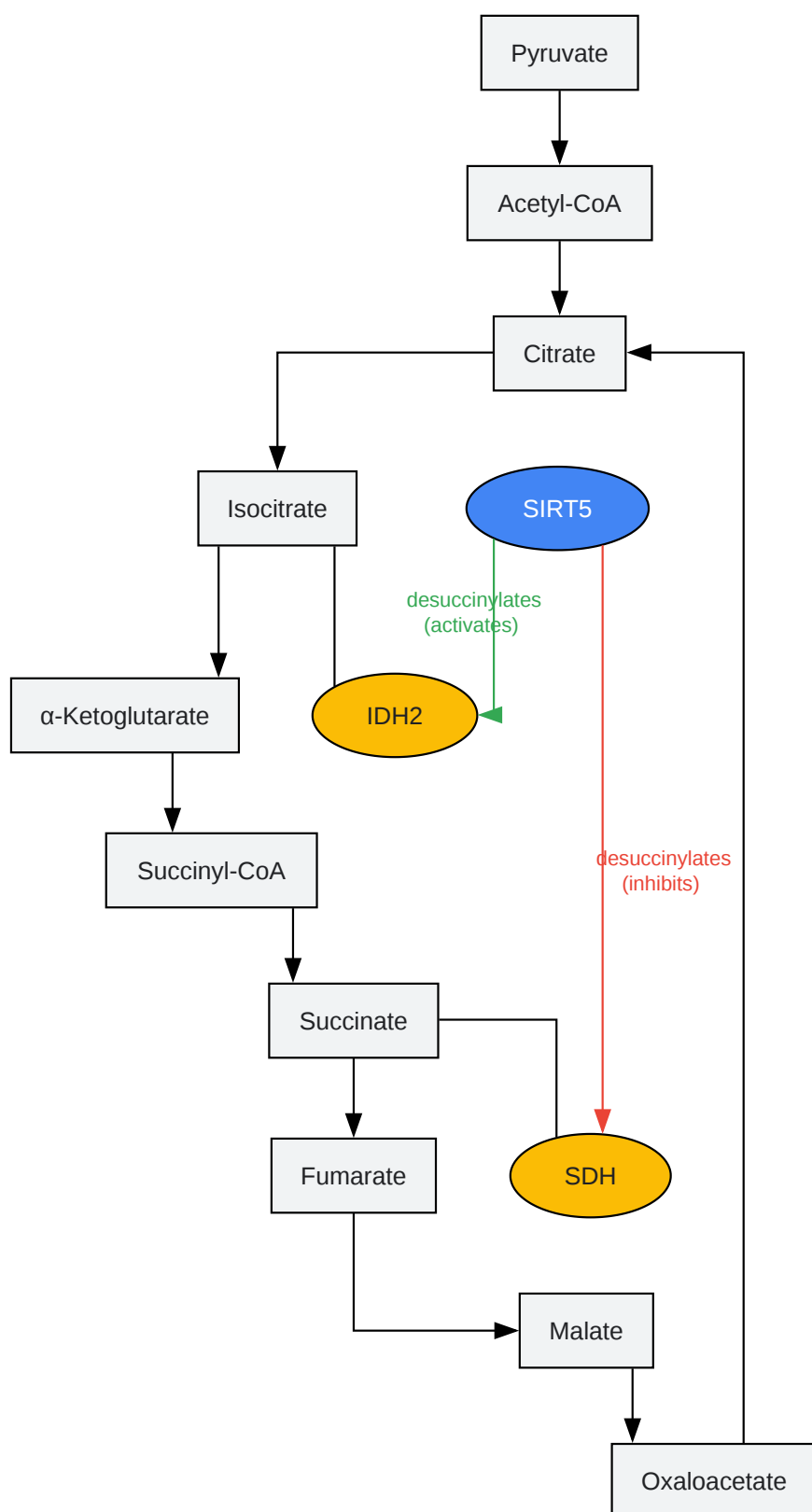
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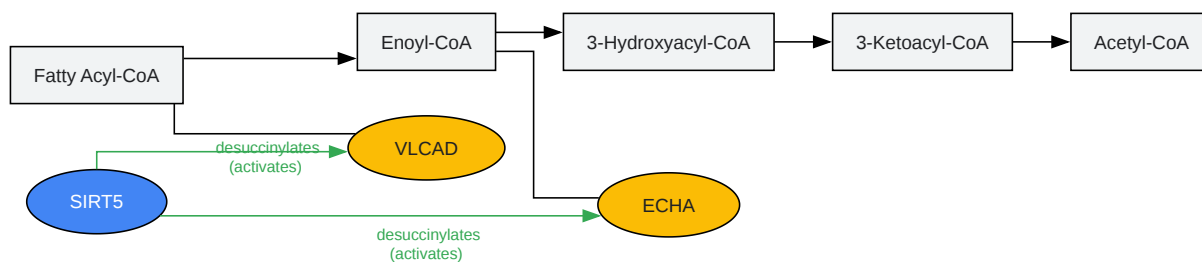
SIRT5 regulation of Glycolysis.

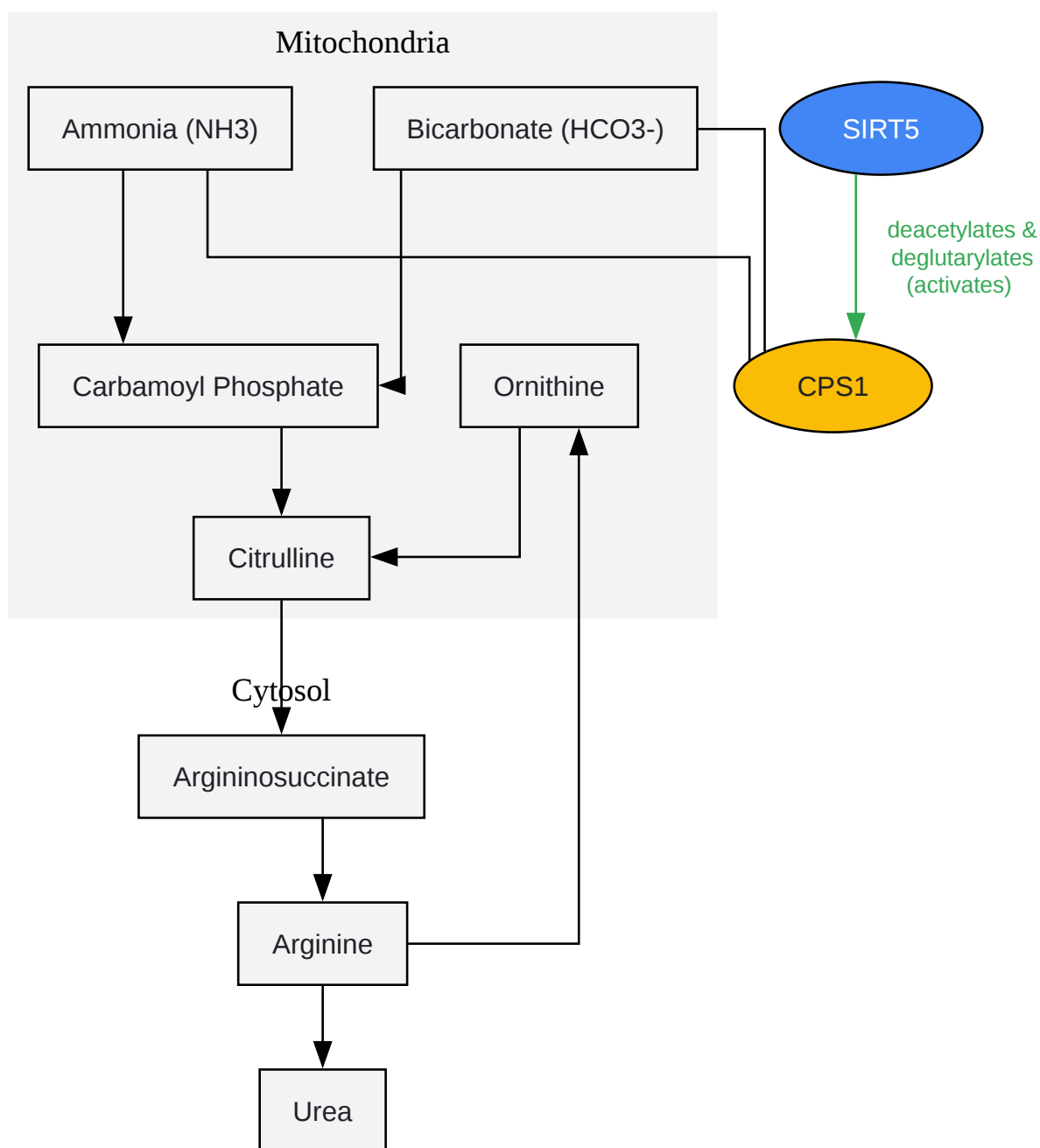
### Tricarboxylic Acid (TCA) Cycle

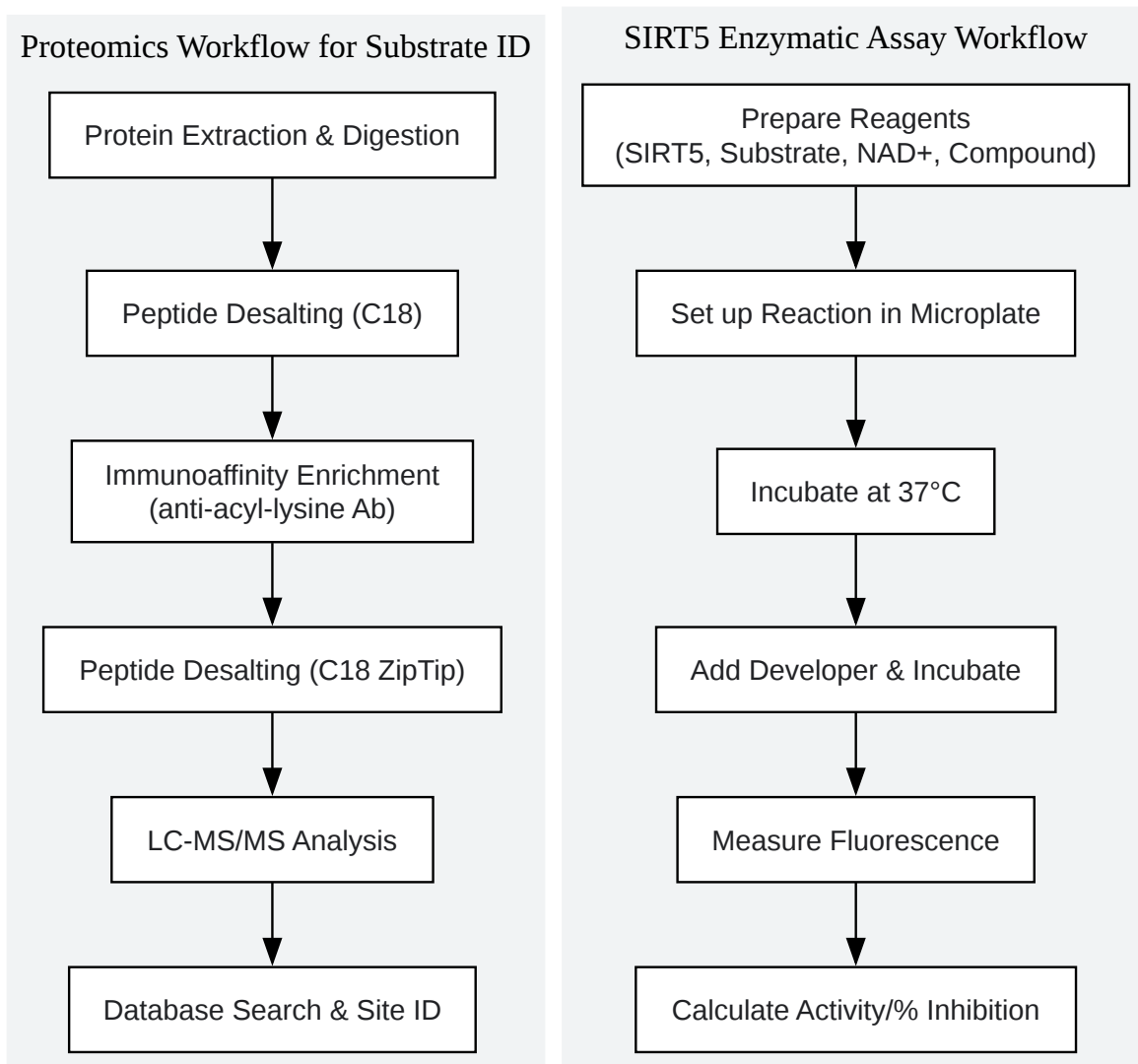
The TCA cycle is a central hub of cellular metabolism, and SIRT5 influences its activity by modulating the succinylation status of key enzymes. For instance, SIRT5 can desuccinylate

and activate isocitrate dehydrogenase 2 (IDH2).[8] Conversely, it has been suggested to impair the activity of succinate dehydrogenase (SDH) through desuccinylation.[8]









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